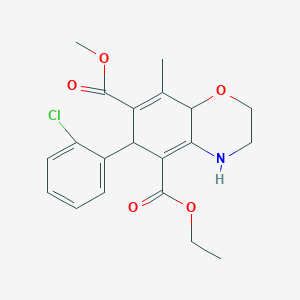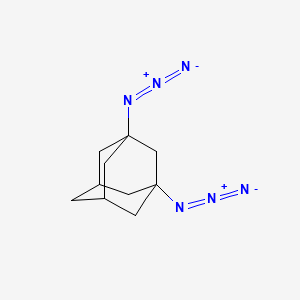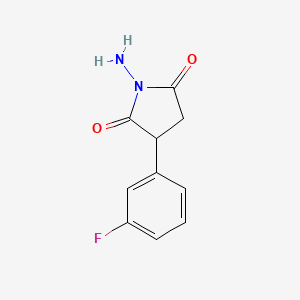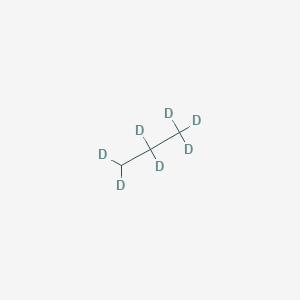
Propane-1,1,1,2,2,3,3-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,1,1,2,2,3,3-D7 can be synthesized through the reduction of per-deuterioacetone using deuterium gas. The reaction typically involves the use of a catalyst such as titanium (IV) isopropylate in diethyl ether, followed by heating and reduction .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques to ensure high isotopic purity. The process includes the catalytic exchange of hydrogen with deuterium in the presence of a suitable catalyst under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Propane-1,1,1,2,2,3,3-D7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of propane to propene and other oxidation products.
Reduction: Reduction reactions can convert this compound to other deuterated hydrocarbons.
Substitution: In substitution reactions, deuterium atoms can be replaced by other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include deuterium gas, titanium (IV) isopropylate, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products
The major products formed from these reactions include deuterated propene, deuterated alkanes, and other deuterated hydrocarbons .
Scientific Research Applications
Propane-1,1,1,2,2,3,3-D7 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propane-1,1,1,2,2,3,3-D7 exerts its effects involves the replacement of hydrogen atoms with deuterium. This substitution alters the vibrational frequencies of chemical bonds, which can affect reaction rates and mechanisms. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Propane-1,1,1,2,2,3,3-D7 include:
Propane-1,1,1,2,3,3,3-D7: Another deuterated propane with a different isotopic substitution pattern.
1-Propanol-1,1,2,2,3,3,3-D7: A deuterated alcohol with similar applications in research.
Propane-13C3: A carbon-13 labeled propane used in similar studies.
Uniqueness
This compound is unique due to its specific isotopic substitution, which provides distinct advantages in tracing and studying chemical reactions. Its high isotopic purity and stability make it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C3H8 |
|---|---|
Molecular Weight |
51.14 g/mol |
IUPAC Name |
1,1,1,2,2,3,3-heptadeuteriopropane |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D2,2D3,3D2 |
InChI Key |
ATUOYWHBWRKTHZ-HUORPNEISA-N |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)

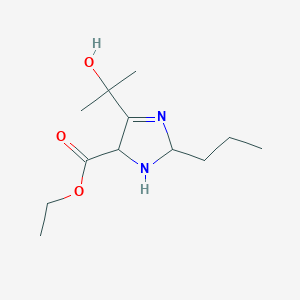
![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)
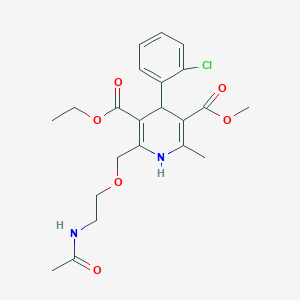

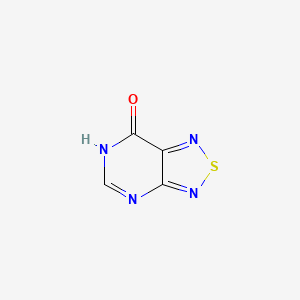
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
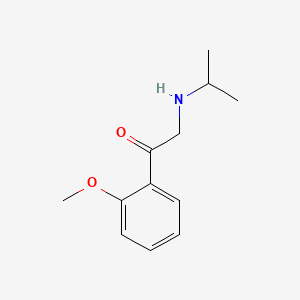
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
